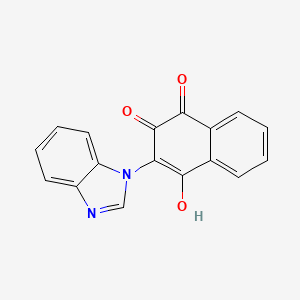
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy-: is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalenedione core with a benzimidazole moiety and a hydroxyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of 1,4-naphthoquinone with benzimidazole under specific conditions to introduce the benzimidazole group. The hydroxyl group is then introduced through subsequent reactions, often involving hydroxylation processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the naphthoquinone core to a more reduced form.
Substitution: The benzimidazole and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Pathways: Affecting cellular pathways involved in oxidative stress, apoptosis, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler analog without the benzimidazole and hydroxyl groups.
2-(1H-Benzimidazol-1-yl)-1,4-naphthoquinone: Lacks the hydroxyl group.
3-Hydroxy-1,4-naphthoquinone: Lacks the benzimidazole group.
Uniqueness
1,4-Naphthalenedione, 2-(1H-benzimidazol-1-yl)-3-hydroxy- is unique due to the presence of both the benzimidazole and hydroxyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
185351-28-4 |
|---|---|
Formule moléculaire |
C17H10N2O3 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C17H10N2O3/c20-15-10-5-1-2-6-11(10)16(21)17(22)14(15)19-9-18-12-7-3-4-8-13(12)19/h1-9,20H |
Clé InChI |
BBJFTHUWSVDQJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N3C=NC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



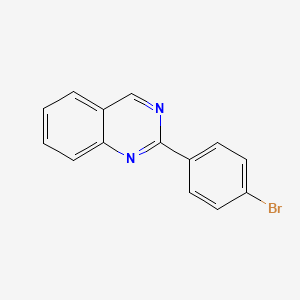


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
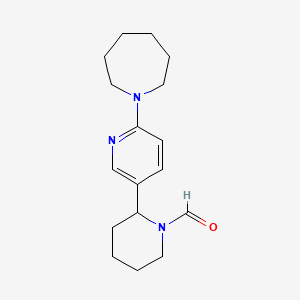
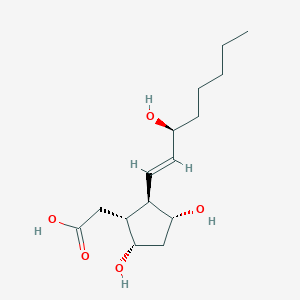
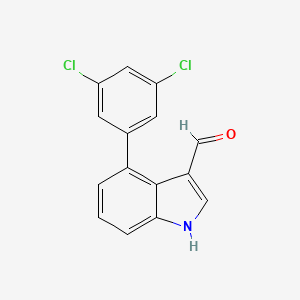
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

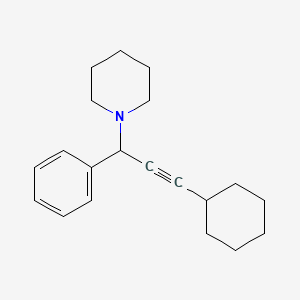
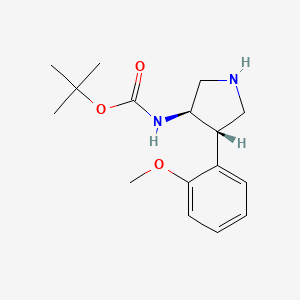

![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
